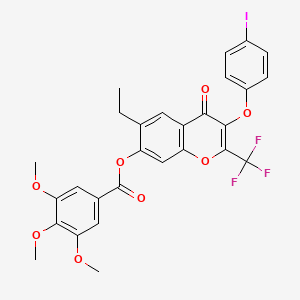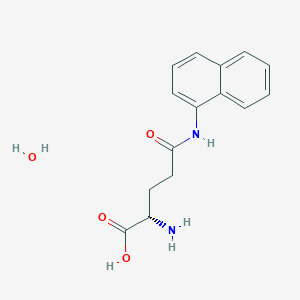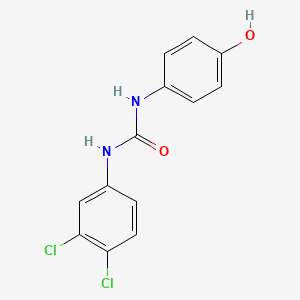
3-Prop-2-enyl-1,3-benzothiazole-2-thione
- Click on QUICK INQUIRY to receive a quote from our team of experts.
- With the quality product at a COMPETITIVE price, you can focus more on your research.
Overview
Description
3-Prop-2-enyl-1,3-benzothiazole-2-thione is a chemical compound belonging to the benzothiazole family. Benzothiazoles are heterocyclic compounds containing both sulfur and nitrogen atoms in their structure. This particular compound is characterized by the presence of a prop-2-enyl group attached to the benzothiazole ring, which imparts unique chemical and physical properties.
Preparation Methods
Synthetic Routes and Reaction Conditions
The synthesis of 3-Prop-2-enyl-1,3-benzothiazole-2-thione typically involves the reaction of 2-mercaptobenzothiazole with allyl bromide in the presence of a base such as potassium carbonate. The reaction is carried out in an organic solvent like acetone or ethanol under reflux conditions. The product is then purified by recrystallization or column chromatography.
Industrial Production Methods
Industrial production of this compound follows similar synthetic routes but on a larger scale. The reaction conditions are optimized to maximize yield and purity. Continuous flow reactors and automated systems are often employed to ensure consistent production and minimize human error.
Chemical Reactions Analysis
Types of Reactions
3-Prop-2-enyl-1,3-benzothiazole-2-thione undergoes various chemical reactions, including:
Oxidation: The compound can be oxidized to form sulfoxides and sulfones.
Reduction: Reduction reactions can convert the thione group to a thiol group.
Substitution: The prop-2-enyl group can be substituted with other functional groups through nucleophilic substitution reactions.
Common Reagents and Conditions
Oxidation: Common oxidizing agents include hydrogen peroxide and m-chloroperbenzoic acid.
Reduction: Reducing agents such as lithium aluminum hydride or sodium borohydride are used.
Substitution: Nucleophiles like amines or thiols can be used for substitution reactions.
Major Products Formed
Oxidation: Sulfoxides and sulfones.
Reduction: Thiol derivatives.
Substitution: Various substituted benzothiazoles depending on the nucleophile used.
Scientific Research Applications
3-Prop-2-enyl-1,3-benzothiazole-2-thione has several applications in scientific research:
Chemistry: It is used as a building block for the synthesis of more complex molecules and as a ligand in coordination chemistry.
Biology: The compound exhibits antimicrobial and antifungal properties, making it useful in the development of new antibiotics and antifungal agents.
Medicine: Research is ongoing to explore its potential as an anticancer agent due to its ability to inhibit certain enzymes involved in cancer cell proliferation.
Industry: It is used in the production of rubber accelerators and as a corrosion inhibitor in metalworking fluids.
Mechanism of Action
The mechanism of action of 3-Prop-2-enyl-1,3-benzothiazole-2-thione varies depending on its application:
Antimicrobial Activity: The compound disrupts the cell membrane of microorganisms, leading to cell lysis and death.
Anticancer Activity: It inhibits specific enzymes involved in cell division, thereby preventing cancer cell proliferation.
Corrosion Inhibition: The compound forms a protective layer on metal surfaces, preventing oxidation and corrosion.
Comparison with Similar Compounds
Similar Compounds
2-Mercaptobenzothiazole: A precursor in the synthesis of 3-Prop-2-enyl-1,3-benzothiazole-2-thione, known for its use in rubber vulcanization.
Benzothiazole: The parent compound, widely used in the synthesis of dyes, pharmaceuticals, and rubber chemicals.
2-Substituted Benzothiazoles: A broad class of compounds with diverse biological activities, including antimicrobial, anticancer, and anti-inflammatory properties.
Uniqueness
This compound is unique due to the presence of the prop-2-enyl group, which enhances its reactivity and imparts specific biological activities not observed in other benzothiazole derivatives. This makes it a valuable compound for research and industrial applications.
Properties
CAS No. |
42477-57-6 |
|---|---|
Molecular Formula |
C10H9NS2 |
Molecular Weight |
207.3 g/mol |
IUPAC Name |
3-prop-2-enyl-1,3-benzothiazole-2-thione |
InChI |
InChI=1S/C10H9NS2/c1-2-7-11-8-5-3-4-6-9(8)13-10(11)12/h2-6H,1,7H2 |
InChI Key |
MQEGGYFWBHVHGB-UHFFFAOYSA-N |
Canonical SMILES |
C=CCN1C2=CC=CC=C2SC1=S |
Origin of Product |
United States |
Disclaimer and Information on In-Vitro Research Products
Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.


![2,4-dichloro-6-{(E)-[(2-hydroxy-4-nitrophenyl)imino]methyl}phenol](/img/structure/B11994020.png)




![5-(4-Chlorophenyl)-7-(4-methoxyphenyl)-4,5,6,7-tetrahydro[1,2,4]triazolo[1,5-a]pyrimidine](/img/structure/B11994044.png)
![6-chloro-7-[2-(2,2-dimethyltetrahydro-2H-pyran-4-yl)-2-oxoethoxy]-4-phenyl-2H-chromen-2-one](/img/structure/B11994050.png)

![N-[2,2,2-Trichloro-1-[[[(3-nitrophenyl)amino]thioxomethyl]amino]ethyl]benzeneacetamide](/img/structure/B11994057.png)





